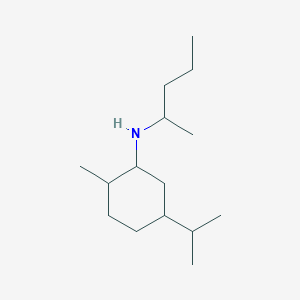
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. These compounds are characterized by a cyclohexane ring substituted with an amine group and various alkyl groups. This particular compound features a cyclohexane ring with a methyl group, a pentan-2-yl group, and a propan-2-yl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The methyl, pentan-2-yl, and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate precursors.
Continuous Flow Reactors: Employing continuous flow chemistry to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Applications De Recherche Scientifique
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
N-Methylcyclohexylamine: A compound with a methyl group attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: A compound with two methyl groups attached to the nitrogen atom.
Uniqueness
2-Methyl-N-(pentan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
76184-03-7 |
|---|---|
Formule moléculaire |
C15H31N |
Poids moléculaire |
225.41 g/mol |
Nom IUPAC |
2-methyl-N-pentan-2-yl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C15H31N/c1-6-7-13(5)16-15-10-14(11(2)3)9-8-12(15)4/h11-16H,6-10H2,1-5H3 |
Clé InChI |
YWGGQIACEJWLIC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC1CC(CCC1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


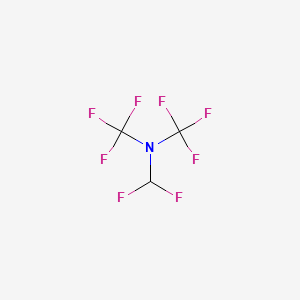
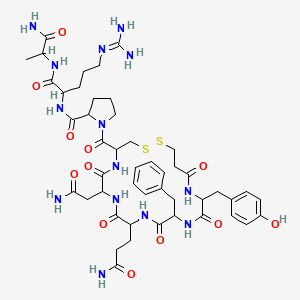
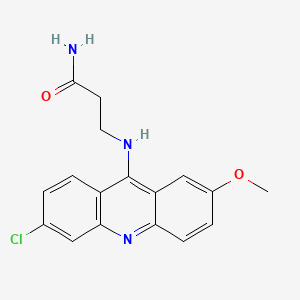

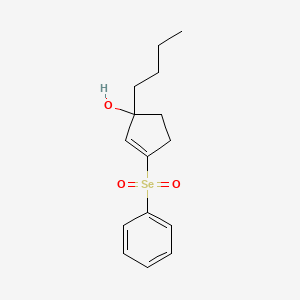
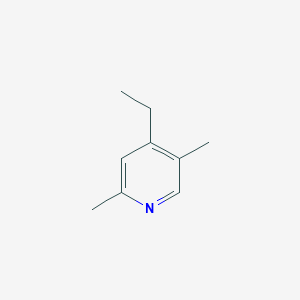

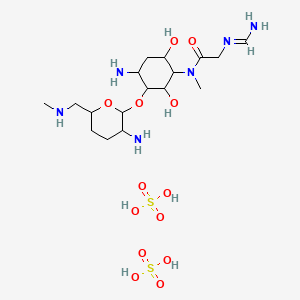
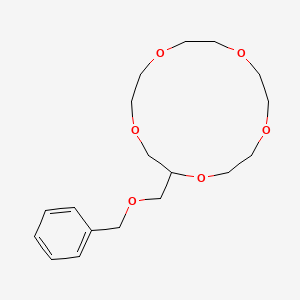
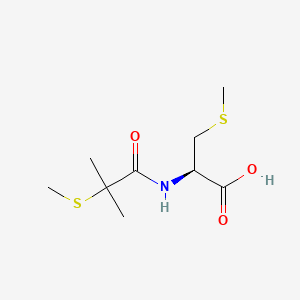
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
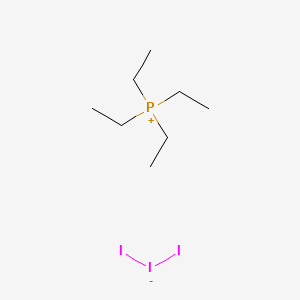
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
